molecular formula C7H8N2O3 B2904206 4-Methoxy-6-methylpyrimidine-5-carboxylic acid CAS No. 1367988-23-5

4-Methoxy-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B2904206
CAS No.: 1367988-23-5
M. Wt: 168.152
InChI Key: ILJVSIMCNNJQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a methoxy group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Key features:

  • Molecular framework: Pyrimidine ring with substituents influencing electronic and steric properties.
  • Functional groups: Methoxy (electron-donating), methyl (hydrophobic), and carboxylic acid (acidic, hydrogen-bonding capability).
  • Potential applications: Intermediate in drug synthesis, ligand for metal coordination, or precursor for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVSIMCNNJQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methylpyrimidine with a carboxylating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-Methoxy-6-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrimidine-5-carboxylic acid derivatives, highlighting substituent variations and their implications:

Compound Name CAS No. Molecular Formula Substituents (Positions) Key Properties/Applications Reference
4-Methoxy-6-methylpyrimidine-5-carboxylic acid - C₇H₈N₂O₃ 4-OCH₃, 6-CH₃, 5-COOH Research chemical; stability at RT
4-Methoxypyrimidine-5-carboxylic acid 72411-89-3 C₆H₆N₂O₃ 4-OCH₃, 5-COOH Soluble in DMSO; research use
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid - C₆H₆N₂O₂S 4-CH₃, 2-SH, 5-COOH Thiol reactivity; potential enzyme inhibition
2-Mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile - C₁₀H₆N₄OS₂ 2-SH, 4-oxo, 6-thiophene, 5-CN Antibacterial activity
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - C₁₇H₂₁F₃N₃O₅ 4-CF₃, 6-aryl, 5-COOEt Fluorinated analog; enhanced lipophilicity
Key Observations:

Substituent Position and Reactivity: Methoxy vs. Sulfanyl Groups: The methoxy group in the target compound (position 4) is electron-donating, enhancing ring stability, whereas sulfanyl (e.g., 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid) introduces nucleophilic reactivity for thiol-disulfide exchange . Carboxylic Acid vs. Ester: The free carboxylic acid (target compound) enables salt formation and hydrogen bonding, while ester derivatives (e.g., Ethyl 6-[4-(dimethylamino)phenyl]...carboxylate) improve membrane permeability .

Biological Activity :

  • Thiol-containing derivatives (e.g., 2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) exhibit antibacterial properties, likely due to thiol-mediated enzyme inhibition .
  • Fluorinated analogs (e.g., trifluoromethyl groups) enhance metabolic stability and bioavailability .

Synthetic Pathways :

  • Parallel synthesis methods (e.g., ) enable efficient generation of carboxamide libraries from pyrimidine carboxylic acids .
  • Succinic anhydride-based reactions () introduce cyclic amide functionalities, expanding structural diversity .

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives (e.g., target compound) are polar and soluble in polar aprotic solvents (DMSO, ethanol) but less so in non-polar solvents .
  • Stability : Methoxy and methyl groups enhance steric protection of the pyrimidine ring, as evidenced by the storage stability of 4-Methoxypyrimidine-5-carboxylic acid at room temperature .

Biological Activity

4-Methoxy-6-methylpyrimidine-5-carboxylic acid (MMPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound exhibits a unique substitution pattern on the pyrimidine ring, which contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of MMPCA is C8H9N2O4C_8H_9N_2O_4, and its structure is characterized by a methoxy group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 5-position. This specific arrangement is crucial for its biological activity.

MMPCA's biological effects are primarily attributed to its ability to interact with specific molecular targets. Research indicates that MMPCA may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These interactions lead to a reduction in inflammatory mediators, thereby exerting anti-inflammatory effects.

Antimicrobial Activity

MMPCA has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for MMPCA against selected pathogens are summarized in the following table:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Pseudomonas aeruginosa64

These results highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have reported that MMPCA effectively suppresses COX-2 activity, with IC50 values comparable to those of established anti-inflammatory drugs like celecoxib . The compound's ability to reduce the expression of inflammatory markers makes it a candidate for further investigation in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group at position 4 and the carboxylic acid at position 5 are critical for enhancing the biological activity of MMPCA. Variations in these substituents can significantly alter the compound's efficacy against target enzymes .

Case Studies

  • Inflammation Model : In a carrageenan-induced paw edema model in rats, MMPCA showed a marked reduction in paw swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions .
  • Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of MMPCA against clinical isolates of E. coli demonstrated significant inhibition of bacterial growth, supporting its development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-6-methylpyrimidine-5-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via oxidation of a methyl-substituted precursor. For example, potassium permanganate (KMnO₄) in aqueous medium under controlled temperature (90–95°C) is a common oxidant. Key steps include:

  • Stepwise addition of KMnO₄ to avoid overoxidation.
  • pH adjustment (to ~4) post-reaction to precipitate the product.
  • Purification via copper salt formation to isolate the carboxylic acid derivative .
    Optimization strategies:
  • Monitor reaction progress using TLC or HPLC to identify intermediates.
  • Adjust molar ratios (e.g., KMnO₄:substrate = 4.4:1) to maximize yield (~47%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Elemental analysis : Compare calculated vs. experimental values for C, H, and N (e.g., Calcd: C 54.92%, H 4.57%, N 9.15%; Found: C 54.62%, H 4.49%, N 9.08%) to verify purity .
  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.85 ppm, carboxylic proton at δ 9.8 ppm) .
  • HPLC : Ensure >98% purity using a C18 column with UV detection at 254 nm .

Q. What are the best practices for preparing stock solutions of this compound for biological assays?

Methodological Answer:

  • Solvent selection : Use DMSO for initial dissolution due to its polar aprotic nature.
  • Concentration : Prepare 10 mM stock solutions, avoiding freeze-thaw cycles to prevent degradation.
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month) .
  • Solubility enhancement : Heat to 37°C with sonication for 10–15 minutes if precipitation occurs .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the methoxy and carboxylic acid groups in this compound?

Methodological Answer:

  • Oxidation of methoxy group : Treat with HI or BBr₃ to demethylate and form a hydroxyl derivative. Monitor via IR spectroscopy for loss of O-CH₃ (≈2830 cm⁻¹) and appearance of -OH (≈3200 cm⁻¹) .
  • Carboxylic acid derivatization : Use LiAlH₄ to reduce -COOH to -CH₂OH, followed by characterization via GC-MS .
  • Nucleophilic substitution : React with amines (e.g., NH₃/EtOH) under basic conditions to form amides, analyzing products via LC-HRMS .

Q. What experimental designs are suitable for evaluating this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, thymidylate synthase).
  • Assay setup :
    • Use fluorescence-based assays (e.g., NADPH depletion for DHFR inhibition).
    • Include positive controls (methotrexate) and negative controls (DMSO-only).
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .
  • Structural validation : Co-crystallize the compound with the target enzyme for X-ray diffraction studies .

Q. How can contradictory data in elemental analysis or bioactivity studies be resolved?

Methodological Answer:

  • Elemental analysis discrepancies :
    • Recalibrate instruments using certified standards.
    • Verify combustion efficiency by spiking samples with acetanilide .
  • Bioactivity variability :
    • Standardize assay conditions (e.g., pH, temperature, cell line passage number).
    • Validate results across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish true effects from experimental noise .

Q. What strategies are effective for modifying the pyrimidine core to enhance pharmacological properties?

Methodological Answer:

  • Substituent introduction :
    • Add electron-withdrawing groups (e.g., -NO₂) at C2 to increase electrophilicity for covalent binding.
    • Introduce hydrophobic moieties (e.g., aryl groups) at C6 to improve membrane permeability .
  • Prodrug synthesis : Esterify the carboxylic acid to enhance bioavailability, followed by in vivo hydrolysis studies .
  • SAR analysis : Systematically vary substituents and correlate with logP, pKa, and IC₅₀ values using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.